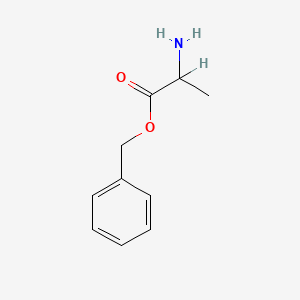
benzyl 2-aminopropanoate
Übersicht
Beschreibung
Benzyl 2-aminopropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of 2-aminopropanoic acid (alanine) where the carboxyl group is esterified with benzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-aminopropanoate can be synthesized through the esterification of 2-aminopropanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to increase yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl 2-aminopropanoic acid or benzyl aldehyde.
Reduction: Benzyl 2-aminopropanol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which benzyl 2-aminopropanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis, releasing 2-aminopropanoic acid and benzyl alcohol. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that recognize the ester bond.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-aminopropanoate: Similar ester of 2-aminopropanoic acid but with a methyl group instead of a benzyl group.
Ethyl 2-aminopropanoate: Another ester of 2-aminopropanoic acid with an ethyl group.
Benzyl 2-aminobutanoate: An ester of 2-aminobutanoic acid with a benzyl group.
Comparison: Benzyl 2-aminopropanoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to methyl or ethyl esters. The benzyl group can participate in additional reactions such as electrophilic aromatic substitution, making it more versatile in organic synthesis. Additionally, the benzyl ester is more hydrophobic, which can influence its solubility and interaction with biological molecules.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
benzyl 2-aminopropanoate |
InChI |
InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
InChI-Schlüssel |
YGYLYUIRSJSFJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














